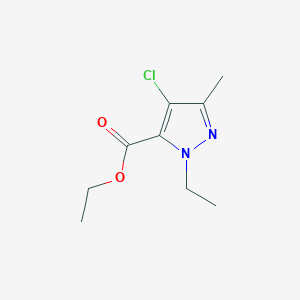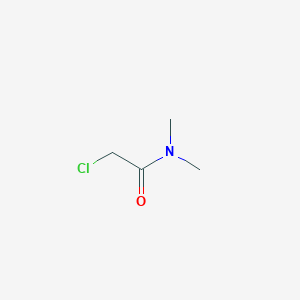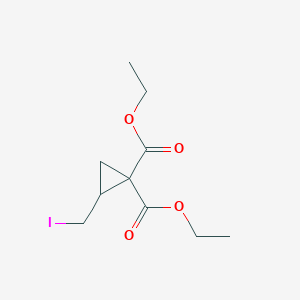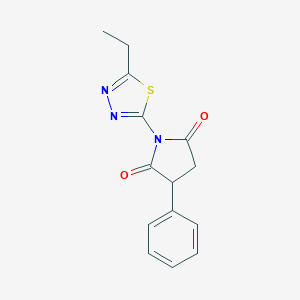
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione, also known as ETTDP, is a compound that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ETTDP is a heterocyclic compound that contains a thiadiazole ring, a pyrrolidine ring, and a phenyl group.
Scientific Research Applications
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential use as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
Mechanism Of Action
The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brains of Alzheimer's patients.
Biochemical And Physiological Effects
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Advantages And Limitations For Lab Experiments
The advantages of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields such as medicine, agriculture, and materials science, and its interesting properties such as anti-inflammatory, analgesic, and neuroprotective effects. The limitations of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione. In medicine, further studies are needed to fully understand its mechanism of action and to develop new drugs based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione for the treatment of neurodegenerative diseases. In agriculture, further studies are needed to develop new pesticides based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione that are effective against a wide range of pests and have minimal environmental impact. In materials science, further studies are needed to explore the potential use of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
Synthesis Methods
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione can be synthesized by reacting 5-ethyl-2-amino-1,3,4-thiadiazole with 3-phenylpyruvic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a white crystalline solid with a melting point of 220-222°C.
properties
CAS RN |
139477-31-9 |
|---|---|
Product Name |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-11-15-16-14(20-11)17-12(18)8-10(13(17)19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
QRRPBXKEUAHZHJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
synonyms |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenyl-pyrrolidine-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



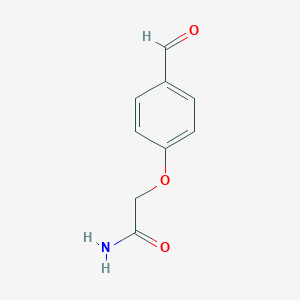

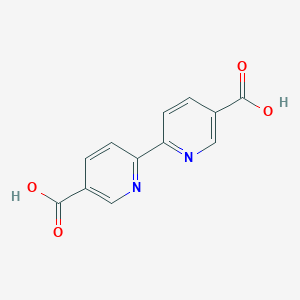
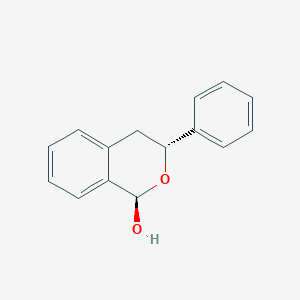



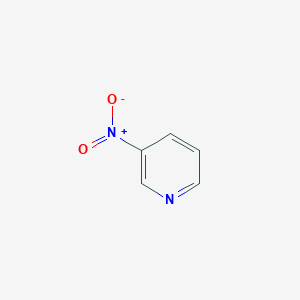
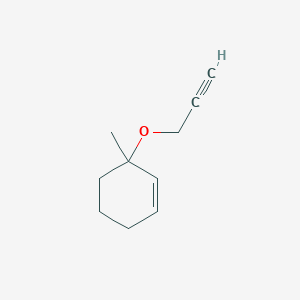
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
